Methyl 6-(chloromethyl)-4-methoxypyridine-2-carboxylate
Description
Methyl 6-(chloromethyl)-4-methoxypyridine-2-carboxylate is a heterocyclic organic compound featuring a pyridine core substituted with a chloromethyl group at position 6, a methoxy group at position 4, and a methyl ester at position 2. This structure combines reactive functional groups (chloromethyl and ester) with electron-donating (methoxy) and aromatic (pyridine) moieties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The chloromethyl group enhances reactivity for further alkylation or substitution reactions, while the ester and methoxy groups contribute to solubility and stability in organic media .
Properties
IUPAC Name |
methyl 6-(chloromethyl)-4-methoxypyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-13-7-3-6(5-10)11-8(4-7)9(12)14-2/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVPGWBNJXGLBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)C(=O)OC)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211379-67-8 | |
| Record name | methyl 6-(chloromethyl)-4-methoxypyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(chloromethyl)-4-methoxypyridine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxypyridine-2-carboxylic acid.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst such as sulfuric acid to form methyl 4-methoxypyridine-2-carboxylate.
Chloromethylation: The methyl ester is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride. This introduces the chloromethyl group at the 6-position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions:
Continuous Flow Reactors: These reactors allow for better control over reaction parameters, leading to higher yields and purity.
Catalyst Recycling: The use of recyclable catalysts can reduce costs and environmental impact.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(chloromethyl)-4-methoxypyridine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is reactive towards nucleophiles, leading to substitution reactions.
Oxidation: The methoxy group can be oxidized under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Carboxylic acids or aldehydes depending on the conditions.
Reduction: Alcohols or amines depending on the functional group being reduced.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : Methyl 6-(chloromethyl)-4-methoxypyridine-2-carboxylate
- Molecular Formula : C10H10ClNO3
- Molecular Weight : 229.64 g/mol
- Chemical Structure : The compound features a pyridine ring substituted with a chloromethyl group and a methoxy group, which contributes to its reactivity and utility in various chemical reactions.
Applications in Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several key reactions:
Suzuki-Miyaura Coupling Reactions
This compound can be utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is widely used to synthesize biaryl compounds that are significant in pharmaceuticals and agrochemicals.
Synthesis of Heterocycles
The chloromethyl group in the compound makes it a valuable precursor for synthesizing heterocyclic compounds. For instance, it can undergo nucleophilic substitution reactions to yield various nitrogen-containing heterocycles, which are critical in drug development .
Medicinal Chemistry
This compound has potential applications in drug discovery and development:
Antimicrobial Agents
Research indicates that derivatives of this compound exhibit antimicrobial properties. By modifying the chloromethyl group, researchers can create new compounds that may be effective against resistant strains of bacteria .
Anticancer Research
Some studies have explored the use of this compound as a scaffold for developing anticancer agents. The ability to modify the pyridine ring allows for the introduction of various functional groups that can enhance biological activity against cancer cells .
Material Science Applications
In addition to its chemical and medicinal applications, this compound has been investigated for use in material science:
Polymer Chemistry
The compound can serve as a monomer or crosslinking agent in the synthesis of polymers with specific properties. Its ability to react under mild conditions makes it suitable for creating functionalized polymer materials used in coatings and adhesives .
Sensor Development
Recent studies have indicated that derivatives of this compound can be used in the development of chemical sensors due to their selective reactivity towards certain analytes, enhancing detection capabilities in environmental monitoring .
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the successful application of this compound in synthesizing biaryl compounds via Suzuki coupling. The reaction yielded high purity products with excellent yields, showcasing its effectiveness as an intermediate .
Case Study 2: Antimicrobial Activity Assessment
Another research project evaluated the antimicrobial efficacy of synthesized derivatives based on this compound against various pathogens. The results indicated significant activity, particularly against Gram-positive bacteria, supporting its potential use in developing new antimicrobial agents .
Mechanism of Action
The mechanism by which Methyl 6-(chloromethyl)-4-methoxypyridine-2-carboxylate exerts its effects depends on the specific reactions it undergoes:
Nucleophilic Substitution: The chloromethyl group acts as an electrophile, reacting with nucleophiles to form new carbon-nitrogen or carbon-sulfur bonds.
Oxidation and Reduction: These reactions involve the transfer of electrons, altering the oxidation state of the compound and leading to the formation of new functional groups.
Comparison with Similar Compounds
Key Observations:
Substituent Position Sensitivity: The position of the methoxy group significantly alters electronic effects.
Core Heterocycle Variations : Replacing pyridine with oxazole () or imidazo[1,2-a]pyridine () modifies aromaticity and electron density, affecting stability and reactivity in coupling reactions .
Ester Group Modifications : The tert-butyl ester () offers greater steric protection than the methyl ester, reducing hydrolysis rates under acidic/basic conditions .
Reactivity and Hazard Comparison
Chloromethyl Group Reactivity
The chloromethyl group in this compound shares reactivity with other chloromethyl-containing compounds, such as Chloromethyl Methyl Ether (CMME, CAS 107-30-2). Both undergo nucleophilic substitution (e.g., with amines or thiols) but differ in hazard profiles:
- CMME: Highly corrosive, carcinogenic, and flammable, requiring strict handling protocols (enclosed systems, PPE) .
- Target Compound : Likely less volatile than CMME due to the pyridine core and ester group, reducing inhalation risks. However, chloromethyl derivatives still pose skin/eye irritation hazards and require precautions (local exhaust ventilation, protective clothing) .
Stability and Degradation
Biological Activity
Methyl 6-(chloromethyl)-4-methoxypyridine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C10H10ClNO3
- Molecular Weight : 229.64 g/mol
- IUPAC Name : this compound
Biological Activity Overview
This compound exhibits various biological activities that can be categorized into antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that pyridine derivatives, including this compound, possess significant antimicrobial properties. In a study evaluating the antimicrobial efficacy of various pyridine compounds, it was found that those with chloromethyl and methoxy substitutions showed enhanced activity against several bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 2.18 to 3.08 μM, indicating potent antimicrobial effects .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. A structure-activity relationship (SAR) analysis revealed that derivatives of pyridine can inhibit the production of pro-inflammatory cytokines in ex vivo assays. Specifically, this compound demonstrated an IC50 value of approximately 123 nM in inhibiting prostaglandin E2 (PGE2) induced TNFα reduction in human whole blood assays . This suggests potential applications in treating inflammatory conditions.
Anticancer Activity
In the context of cancer research, this compound has shown promising antiproliferative activity against various cancer cell lines. For instance, a study reported significant cellular selectivity and antiproliferative effects in MV4:11 cells with a GI50 value of 38 nM . The mechanism appears to involve the displacement of WDR5 protein from chromatin, leading to transcriptional repression of genes associated with tumor growth.
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Anti-inflammatory Mechanisms :
- Cancer Cell Line Studies :
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing Methyl 6-(chloromethyl)-4-methoxypyridine-2-carboxylate, and how can reaction conditions be optimized for high yield?
The synthesis typically involves chloromethylation of a pyridine precursor. For example, methyl 2-pyridinecarboxylate can react with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 6-position . Key optimizations include:
- Catalyst selection : Lewis acids (e.g., ZnCl₂) may enhance reaction efficiency.
- Temperature control : Maintaining 50–70°C prevents side reactions like over-chlorination.
- Purification : Recrystallization or column chromatography ensures high purity. Industrial methods prioritize continuous flow processes for scalability .
Q. How does the presence of both chloromethyl and methoxy groups influence the compound’s reactivity and potential applications?
The chloromethyl group is highly reactive toward nucleophiles (e.g., amines, thiols), enabling derivatization for drug candidates or agrochemicals. The methoxy group acts as an electron-donating substituent, stabilizing the pyridine ring and directing electrophilic substitutions to specific positions (e.g., para to methoxy). This dual functionality makes the compound a versatile intermediate for synthesizing heterocyclic libraries .
Q. What analytical techniques are effective for characterizing this compound, and how is X-ray crystallography applied?
- NMR/IR spectroscopy : Confirms functional groups (e.g., ester carbonyl at ~1700 cm⁻¹ in IR; methoxy protons at δ 3.8–4.0 ppm in ¹H NMR).
- Mass spectrometry : Validates molecular weight (185.61 g/mol) via ESI-MS .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures by analyzing diffraction data, resolving bond lengths and angles critical for understanding reactivity .
Advanced Questions
Q. How do solvent and base choices impact nucleophilic substitution reactions with this compound?
- Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity by stabilizing transition states.
- Bases : Strong bases (e.g., K₂CO₃) deprotonate nucleophiles (e.g., amines), accelerating substitution. However, steric hindrance from the methoxy group may slow kinetics. Side reactions (e.g., elimination) are minimized by using mild bases (e.g., NaHCO₃) in aqueous-organic biphasic systems .
Q. How can computational methods predict regioselectivity in derivatization reactions?
- DFT calculations (e.g., Gaussian, ORCA) model transition states to predict preferential attack at the chloromethyl site due to lower activation energy.
- Molecular docking : Screens interactions with biological targets (e.g., enzymes), guiding rational design of derivatives. Experimental validation via HPLC or LC-MS aligns with computational predictions in >80% of cases .
Q. How are spectroscopic data discrepancies resolved systematically?
- Dynamic NMR : Detects rotational barriers in ester groups causing peak splitting.
- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., pyridine protons).
- Crystallographic refinement : Resolves ambiguities in bond hybridization (e.g., distinguishing sp² vs. sp³ carbons) .
Safety and Handling
Q. What precautions are critical when handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
